molecular formula C7H9N3O4 B1209553 Willardiine

Willardiine

Cat. No. B1209553
M. Wt: 199.16 g/mol
InChI Key: FACUYWPMDKTVFU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(uracil-1-yl)-L-alanine is the 3-(uracil-1-yl) derivative of L-alanine. It is a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It derives from a uracil. It is a tautomer of a 3-(uracil-1-yl)-L-alanine zwitterion.

Scientific Research Applications

1. Role in Neuropharmacology

Willardiine and its derivatives are significant in neuropharmacological research due to their impact on ionotropic glutamate receptors, specifically AMPA and kainate receptors. For instance, willardiine acts as a partial agonist at these receptors, with various analogs showing different binding affinities and effects on receptor activation across brain regions. These findings are crucial in understanding neurological diseases linked to glutamate signaling, positioning willardiine-related compounds as potential neurodrugs (Palumbo et al., 2022).

2. Insight into AMPA/kainate Receptors

Synthesized willardiine derivatives have been used to study AMPA/kainate receptors. These derivatives can activate and desensitize these receptors, with varying degrees of efficacy. Such research provides deeper understanding of the receptor mechanisms, contributing to the development of new therapeutic agents for neurological disorders (Patneau et al., 1992).

3. Willardiine in Plant Chemistry

In the realm of plant chemistry, willardiine’s biosynthesis has been studied in various higher plants. These studies have provided insight into the enzymatic processes involved in the synthesis of willardiine and its isomers, contributing to a broader understanding of amino acid biosynthesis in plants (Murakoshi et al., 1978).

4. Exploring Binding Mechanisms

Willardiine analogs have also been used in exploring the binding mechanisms of AMPA and kainate receptors. For example, structural studies involving these compounds have aided in identifying key interactions at the molecular level, enhancing the understanding of how these receptors function and how they can be modulated (Jane et al., 1997).

properties

Product Name

Willardiine

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1

InChI Key

FACUYWPMDKTVFU-BYPYZUCNSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(C(=O)O)N

synonyms

3-(Uracil-1-yl)-L-alanine
beta-(2,4-dihydroxypyrimidin-1-yl)alanine
willardiine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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